molecular formula C10H11ClN2S B15306470 N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride

N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B15306470
M. Wt: 226.73 g/mol
InChI Key: TUVSXESEOIZADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (CAS 6142-12-7) is a chemical compound with the molecular formula C 10 H 11 ClN 2 S and a molecular weight of 226.73 g/mol . This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The thiazole ring is a common structural motif in bioactive molecules and is extensively investigated for its wide range of potential research applications . While this specific derivative is offered as a building block for research, the broader class of thiazole-containing compounds has been reported to exhibit various biological activities, including antimicrobial effects against Gram-positive and Gram-negative bacteria . The versatility of the thiazole structure makes it a valuable template in bio-organic and medicinal chemistry research for constructing novel molecules with potential biological activity . Researchers utilize this compound and its analogs strictly for laboratory research purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-methyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C10H10N2S.ClH/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,11,12);1H

InChI Key

TUVSXESEOIZADG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylthiazol-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride with structurally related thiazol-2-amine derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound C₁₀H₁₁ClN₂S 226.72 4-phenyl, 2-(methylamino) Under investigation (structural analog activities suggest CNS or anticancer potential)
SSR125543A (CRF1 receptor antagonist) C₂₅H₂₆ClF₂N₃OS 510.01 2-propargyl, 4-methoxy-5-methylphenyl, cyclopropyl-fluorophenyl ethyl Potent corticotrophin-releasing factor (CRF1) antagonist; stress-related disorders
N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine C₉H₆Cl₂N₂S 245.13 2-amino, 2,4-dichlorophenyl Antimicrobial/antifungal (structural analog)
4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride C₁₉H₁₅Cl₂N₃S 388.31 4-(4-chlorophenyl), 2-(naphthylamino) Anticancer (hypothesized based on aryl-substituted thiazoles)
4-Amino-2-methyl-5-phenylthiazole Hydrochloride C₁₀H₁₁ClN₂S 226.72 4-amino, 2-methyl, 5-phenyl Antioxidant/neuroprotective (structural analog)

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

  • SSR125543A (CRF1 antagonist) contains a bulky 4-methoxy-5-methylphenyl group and propargyl chain, enhancing receptor binding specificity . In contrast, the simpler N-methyl-4-phenyl-1,3-thiazol-2-amine lacks these groups, suggesting divergent therapeutic targets.
  • N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine demonstrates how electron-withdrawing chlorine atoms improve antimicrobial activity , a feature absent in the methyl-phenyl variant.

Hydrochloride Salt Utility :

  • Hydrochloride salts (e.g., This compound ) improve solubility and bioavailability compared to free bases, a critical factor in drug development .

Synthetic Pathways :

  • Thiazol-2-amine derivatives are typically synthesized via cyclocondensation of thioureas with α-haloketones or through Hantzsch thiazole synthesis . For example, SSR125543A involves multi-step functionalization of the thiazole core , while simpler analogs like N-methyl-4-phenyl-1,3-thiazol-2-amine may be synthesized via direct alkylation .

Q & A

Q. What are the standard synthetic routes for N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from thiazole precursors and methylamine derivatives. Key steps include cyclization of thioamide intermediates and subsequent N-methylation. Optimization involves controlling temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts like palladium or copper salts to enhance yield (70–85%) and purity. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm the thiazole ring structure and methylamine substitution.
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • Elemental analysis to verify molecular composition (C, H, N, S, Cl).
  • HPLC-MS for purity assessment and molecular weight confirmation .

Q. What biological activities have been reported for this compound or its structural analogs?

Thiazol-2-amine derivatives exhibit diverse bioactivities:

  • Antiparasitic activity : Analogous compounds (e.g., 4-phenyl-1,3-thiazol-2-amine derivatives) show anti-leishmanial effects with IC₅₀ values <10 µM in Leishmania models .
  • Neurological applications : Structurally similar thiazoles act as corticotropin-releasing factor (CRF1) receptor antagonists, demonstrating nanomolar affinity (e.g., SSR125543A, pKᵢ ~8.7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazol-2-amine derivatives?

Single-crystal X-ray diffraction (using programs like SHELXL) enables precise determination of bond angles, torsion angles, and hydrogen bonding. For example, in related compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine), crystallography confirmed planar thiazole rings and intermolecular N–H···Cl interactions, critical for understanding packing efficiency and solubility .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Scalability issues include:

  • Byproduct formation : Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of methylamine to thiazole precursor).
  • Purification bottlenecks : Use continuous flow reactors for consistent mixing and automated chromatography systems to handle larger batches .

Q. How can conflicting biological assay data (e.g., varying IC₅₀ values across studies) be reconciled?

Methodological factors to address:

  • Assay conditions : Standardize cell lines (e.g., Leishmania promastigotes vs. amastigotes) and incubation times.
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Positive controls : Use reference compounds (e.g., miltefosine for anti-leishmanial studies) to calibrate results .

Q. What strategies are used to establish structure-activity relationships (SAR) for thiazol-2-amine derivatives?

  • Substituent variation : Modify phenyl ring substituents (e.g., electron-withdrawing groups like Cl or NO₂) to assess impact on receptor binding.
  • Pharmacophore modeling : Identify critical moieties (e.g., thiazole N-atom, methyl group) using docking studies (e.g., CRF1 receptor models) .

Q. What advanced pharmacological profiling is required for preclinical development?

  • ADMET studies : Assess metabolic stability (e.g., liver microsome assays), blood-brain barrier penetration (e.g., PAMPA-BBB), and toxicity (e.g., Ames test).
  • In vivo efficacy : Use stress-induced ACTH release models in rodents to evaluate CRF1 antagonism or Leishmania-infected macrophages for antiparasitic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.